Comparative Antiproliferative Activity in Prostate Cancer: 4-Ethoxy-3-methyl vs. 4-Methyl Analog
The 4-ethoxy-3-methyl substitution on the benzenesulfonamide ring confers superior antiproliferative activity against the PC3 prostate cancer cell line compared to the 4-methyl analog. The target compound inhibits PC3 proliferation with an IC50 of 1.81 µM, whereas the 4-methyl substituted analog shows significantly weaker activity, with reported IC50 values exceeding 10 µM in comparable assays . This difference highlights the critical role of the ethoxy group in enhancing potency, likely due to increased lipophilicity and altered hydrogen-bonding interactions with the target.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.81 µM (PC3 prostate cancer cells) |
| Comparator Or Baseline | 4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, IC50 > 10 µM (PC3) |
| Quantified Difference | At least 5.5-fold more potent |
| Conditions | PC3 cell line, MTT assay, 72 h exposure |
Why This Matters
For researchers screening indoline-5-sulfonamides for prostate cancer, the 4-ethoxy-3-methyl compound offers a significant potency advantage over the simpler 4-methyl analog, justifying its selection as a lead or tool compound.
